Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-

Histone Deacetylase Inhibition Ligand Binding Assay Epigenetic Probe Development

Ensuring isoform-selective HDAC1 inhibition in biochemical assays requires a validated probe with defined binding kinetics. This m-tolyl propargyl acetamide directly addresses that need with quantified selectivity. • Kd 2.6 µM for HDAC1; >19-fold selectivity over HDAC5 (Ki >50 µM) • 2.1-fold weaker HDAC6 binding (Kd 5.4 µM) enables selectivity benchmarking • Consistent physicochemical profile (XLogP3-AA 1.7, TPSA 29.1 Ų) for SPR studies

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B13818472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,N-[1-(3-methylphenyl)-2-propynyl]-
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C#C)NC(=O)C
InChIInChI=1S/C12H13NO/c1-4-12(13-10(3)14)11-7-5-6-9(2)8-11/h1,5-8,12H,2-3H3,(H,13,14)
InChIKeyAUPVBILMLZZDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-: Identity and Baseline Profile


Acetamide,N-[1-(3-methylphenyl)-2-propynyl]- (C₁₂H₁₃NO, MW 187.24 g/mol) is a chiral propargyl acetamide derivative characterized by a meta-tolyl substituent at the propargylic position [1]. Computed physicochemical descriptors include a relatively low topological polar surface area (TPSA) of 29.1 Ų and an XLogP3-AA value of 1.7, indicating moderate lipophilicity [1]. The compound is catalogued as a research chemical and has been evaluated in biochemical assays for histone deacetylase (HDAC) inhibition, where it exhibits differential target engagement across HDAC isoforms [2].

Chemotype Meta-tolyl propargyl acetamide HDAC probe
Target engagement Differential HDAC isoform binding (HDAC1, HDAC6) reported
Functional handle Terminal alkyne for click chemistry diversification

Why Generic Substitution Fails in HDAC Research


Generic substitution within the N-(1-arylprop-2-ynyl)acetamide chemotype is not scientifically valid for HDAC-focused studies due to the profound impact of aryl substitution on isoform selectivity and binding kinetics. The meta-methyl group on the phenyl ring, as present in Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-, introduces steric and electronic effects that directly modulate the ligand–protein interaction landscape [1]. Procuring an unsubstituted phenyl analog (CAS 123772-66-7) or a para-methyl isomer cannot guarantee equivalent binding profiles, as demonstrated by the compound’s divergent dissociation constant (Kd) values against HDAC1 (2.6 µM) versus HDAC6 (5.4 µM) [2]. Such differences underscore the risk of inconsistent enzymatic outcomes when substituting in-class compounds without rigorous quantitative validation.

Meta-methyl substitution critically influences HDAC isoform selectivity; unsubstituted or para-substituted analogs may not reproduce binding profiles.
The unsubstituted phenyl analog (CAS 123772-66-7) lacks published quantitative HDAC1 affinity data, precluding assumed interchangeability.
Computed physicochemical profiles (LogP, TPSA) differ from the unsubstituted analog, potentially altering permeability and non-specific binding in cellular assays.

Quantitative Evidence for Scientific Procurement


HDAC1 Binding Affinity Advantage

Acetamide,N-[1-(3-methylphenyl)-2-propynyl]- demonstrates a Kd of 2.6 µM against recombinant human HDAC1, indicating measurable target engagement [1]. In contrast, no public quantitative binding data is available for the unsubstituted phenyl analog (N-(1-phenylprop-2-ynyl)acetamide, CAS 123772-66-7), precluding its use as a validated alternative in HDAC1-focused biochemical assays. This evidence is the sole quantitative affinity anchor for the meta-tolyl propargyl acetamide scaffold in HDAC1 studies.

HDAC1 Affinity
Reported
Kd = 2.6 µM (target)
Unsubstituted analog: No data
Only characterized propargyl acetamide with quantified HDAC1 binding
BindingDB; recombinant human HDAC1, fluorogenic substrate
Histone Deacetylase Inhibition Ligand Binding Assay Epigenetic Probe Development

HDAC1 vs. HDAC6 Isoform Selectivity Window

The compound exhibits an intra-scaffold selectivity divergence: a Kd of 2.6 µM for HDAC1 versus a Kd of 5.4 µM for HDAC6, yielding an approximately 2.1-fold preference for HDAC1 over HDAC6 [1]. This differential binding profile is not observed for the unsubstituted phenyl analog, for which no quantitative isoform data are publicly available. The meta-methyl substitution thus confers a measurable, albeit modest, isoform selectivity vector within the propargyl acetamide chemotype.

Isoform Selectivity
Class-level
HDAC1 Kd = 2.6 µM
HDAC6 Kd = 5.4 µM
2.1-fold binding preference for HDAC1, supporting isoform selectivity profiling
Recombinant HDAC1/6; intra-scaffold comparison
Isoform Selectivity Profiling HDAC1 vs. HDAC6 Chemical Biology Tool Compound

Negative Selectivity Against HDAC5

Acetamide,N-[1-(3-methylphenyl)-2-propynyl]- shows no measurable inhibition of HDAC5 under standard assay conditions (Ki > 50 µM) [1]. This absence of activity against HDAC5 provides a negative selectivity marker that distinguishes it from pan-HDAC inhibitors and reinforces its utility as an isoform-restricted probe. The unsubstituted phenyl analog (CAS 123772-66-7) has not been evaluated for HDAC5, so its selectivity profile remains entirely uncharacterized.

HDAC5 Selectivity
Reported
Ki > 50 µM
No measurable HDAC5 inhibition, distinguishing from pan-HDAC agents
Recombinant human HDAC5; fluorogenic assay
HDAC5 Negative Selectivity Target Deconvolution Selectivity Panel

Physicochemical Distinction from Unsubstituted Analog

Computed properties reveal a clear physicochemical differentiation between the target compound and its parent unsubstituted analog. Acetamide,N-[1-(3-methylphenyl)-2-propynyl]- has an XLogP3-AA of 1.7 and a TPSA of 29.1 Ų [1], compared to the unsubstituted phenyl analog (CAS 123772-66-7) with a predicted LogP of 2.34 and TPSA of 32.6 Ų . The meta-methyl substitution reduces lipophilicity by approximately 0.6 log units while modestly lowering polar surface area, which may influence membrane permeability and non-specific protein binding in cellular assays.

Physicochemical Profile
Class-level
XLogP3 = 1.7, TPSA = 29.1 Ų
Analog: LogP ≈ 2.34, TPSA = 32.6 Ų
Meta-methyl substitution reduces lipophilicity and polar surface area
Computed values (PubChem, ChemSrc); may influence permeability
Physicochemical Property Comparison Drug-Likeness LogP

Optimal Procurement Scenarios


HDAC1-Selective Biochemical Probe Development

This compound is positioned for use as a low-affinity, isoform-restricted probe in HDAC1-dependent biochemical assays. Its verified Kd of 2.6 µM against HDAC1 [1], combined with the absence of HDAC5 binding (Ki > 50 µM), provides a selectivity profile not yet documented for the unsubstituted phenyl analog. Researchers designing competitive displacement or kinetic binding assays with propargyl acetamide scaffolds should prioritize this compound over analogs lacking quantitative HDAC1 affinity characterization.

Selectivity Control for HDAC6 Screening

Given the 2.1-fold weaker binding to HDAC6 (Kd = 5.4 µM) relative to HDAC1 [1], Acetamide,N-[1-(3-methylphenyl)-2-propynyl]- can serve as a selectivity control compound in HDAC6 inhibitor screening panels. Its defined differential binding profile allows researchers to benchmark assay window and selectivity thresholds, a capability unavailable with untested in-class alternatives.

Physicochemical Reference Standard

The computed physicochemical parameters (XLogP3-AA 1.7, TPSA 29.1 Ų) [2] provide a quantitative reference point for structure-property relationship (SPR) studies involving meta-alkyl aryl propargyl acetamides. Procurement of this specific compound, rather than the unsubstituted phenyl analog (LogP ~2.34, TPSA 32.6 Ų), ensures consistency in permeability and solubility correlations during lead optimization campaigns.

Click Chemistry Scaffold for Probe Libraries

The terminal alkyne functionality, paired with a defined physicochemical profile [2], makes this compound a suitable scaffold for copper-catalyzed azide-alkyne cycloaddition (CuAAC) diversification. Its predicted moderate lipophilicity and low TPSA support the design of focused probe libraries where meta-substitution effects on target engagement can be systematically explored.

Application
Selection Property
Validation Focus
HDAC1 isoform probe development
Quantified HDAC1 affinity with restricted isoform profile
Binding kinetics and competitive displacement assay validation
HDAC6 selectivity control
Differential HDAC1/6 binding ratio
Benchmark selectivity window in HDAC6 screening panels
Physicochemical reference standard
Defined moderate lipophilicity and low polar surface area
Permeability and solubility correlation in SPR studies
Click chemistry scaffold
Terminal alkyne with moderate lipophilicity
CuAAC diversification for meta-substitution SAR libraries
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